2-Cyano-5-nitronaphthalene

Description

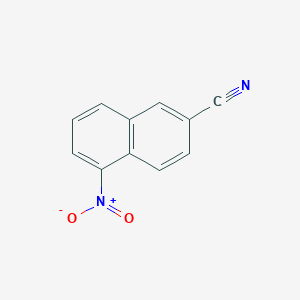

2-Cyano-5-nitronaphthalene (C₁₀H₅N₂O₂) is a naphthalene derivative featuring a cyano (-C≡N) group at position 2 and a nitro (-NO₂) group at position 3.

Properties

IUPAC Name |

5-nitronaphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13(14)15/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUANIXNRRILDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C#N)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332590 | |

| Record name | 2-Cyano-5-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23245-67-2 | |

| Record name | 5-Nitro-2-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23245-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-5-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-nitronaphthalene typically involves the nitration of 2-cyanonaphthalene. One common method includes the use of nitrogen dioxide (NO2) as the nitrating agent. The reaction is carried out under controlled conditions to ensure the selective nitration at the desired position on the naphthalene ring .

Industrial Production Methods

Industrial production of 2-Cyano-5-nitronaphthalene may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of non-toxic solvents and recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas (H2) and palladium catalysts.

Substitution: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution reactions.

Major Products

Scientific Research Applications

Synthetic Chemistry

Building Block for Complex Molecules

2-Cyano-5-nitronaphthalene serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in the development of more complex organic compounds. For instance, it can undergo nucleophilic substitutions and cycloadditions, facilitating the synthesis of diverse functionalized naphthalene derivatives .

Reactions and Mechanisms

The compound participates in various reactions, including:

- Nucleophilic Aromatic Substitution (NAS) : The cyano and nitro groups can facilitate NAS reactions, allowing for the introduction of different substituents onto the aromatic ring.

- Condensation Reactions : It can react with amines or alcohols under acidic conditions to form substituted naphthalenes .

Biological Applications

Pharmacological Studies

Research has indicated potential pharmacological properties of 2-cyano-5-nitronaphthalene derivatives. These compounds are being investigated for their ability to interact with biological targets, which may lead to the development of new therapeutic agents. Studies have shown that nitroaromatic compounds can exhibit antimicrobial and anticancer activities, making them candidates for drug development .

Toxicological Assessments

Due to the presence of nitro groups, 2-cyano-5-nitronaphthalene's toxicity profile is also of interest. Investigations into its carcinogenic potential and metabolic pathways in biological systems are crucial for understanding its safety and efficacy as a pharmaceutical agent .

Materials Science

Dyes and Pigments

The compound is utilized in the production of dyes and pigments. Its vibrant color properties make it suitable for applications in textiles and coatings. The stability of the nitro group contributes to the durability of these dyes under various environmental conditions .

Photonic Applications

Recent studies have explored the photophysical properties of 2-cyano-5-nitronaphthalene. Its ability to absorb light makes it a candidate for applications in organic light-emitting diodes (OLEDs) and other photonic devices. Research indicates that modifications to its structure can enhance its efficiency in these applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-Cyano-5-nitronaphthalene involves its interaction with various molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can also participate in reactions that modify the structure and function of biomolecules . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron Effects: The dual electron-withdrawing groups in 2-cyano-5-nitronaphthalene reduce aromatic ring electron density, making it less reactive toward electrophilic substitution compared to methyl- or amino-substituted analogs .

- Synthesis Utility: Cyano and nitro groups enhance utility in cross-coupling reactions, contrasting with methylnaphthalenes, which are primarily industrial solvents .

Table 2: Hazard Classification and Precautions

Key Observations :

- Toxicological Uncertainty: Both 2-cyano-5-nitronaphthalene and 1-(2-amino-6-nitrophenyl)ethanone lack comprehensive hazard assessments, underscoring the need for prioritized research .

- Nitro Group Risks : Nitro-substituted compounds often exhibit higher toxicity and environmental persistence compared to methylated analogs .

Biological Activity

2-Cyano-5-nitronaphthalene is a nitroaromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound is structurally related to other nitroaromatic compounds known for their mutagenic and carcinogenic properties. Understanding the biological activity of 2-cyano-5-nitronaphthalene is crucial for assessing its safety and potential therapeutic applications.

2-Cyano-5-nitronaphthalene is characterized by the following chemical properties:

- Molecular Formula : C12H8N2O2

- Molecular Weight : 216.20 g/mol

- Melting Point : Approximately 90°C

- Solubility : Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.

Mutagenicity and Carcinogenicity

Research indicates that nitroaromatic compounds, including 2-cyano-5-nitronaphthalene, exhibit mutagenic properties. The compound has been shown to induce DNA damage in various bacterial strains, such as Salmonella typhimurium. For instance, studies have demonstrated that exposure to 2-cyano-5-nitronaphthalene results in mutagenic effects at concentrations as low as 6 µg/mL, indicating its potential risk for inducing genetic mutations ( ).

The biological activity of 2-cyano-5-nitronaphthalene can be attributed to its ability to undergo metabolic activation. This process often involves the reduction of nitro groups to form reactive intermediates that can bind to cellular macromolecules, leading to cytotoxic effects. The compound's interaction with DNA can result in strand breaks and adduct formation, which are critical events in the initiation of carcinogenesis ( ).

Case Studies

Comparative Biological Activity

To better understand the biological implications of 2-cyano-5-nitronaphthalene, a comparative analysis with related compounds is beneficial:

| Compound | Mutagenicity | Carcinogenicity | Mechanism of Action |

|---|---|---|---|

| 2-Cyano-5-Nitronaphthalene | Yes | Potential | DNA adduct formation |

| 1-Nitronaphthalene | Yes | Yes | Metabolic activation |

| Nitrobenzene | Yes | Yes | Reactive metabolite formation |

This table highlights the shared mutagenic properties among these compounds while noting the potential carcinogenic nature of 2-cyano-5-nitronaphthalene.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 2-Cyano-5-nitronaphthalene?

Answer:

Synthesis of 2-Cyano-5-nitronaphthalene typically involves nitration and cyanation reactions. A common approach includes nitration of 2-cyanonaphthalene under controlled conditions using nitric acid and sulfuric acid, followed by purification via column chromatography. Characterization requires multi-modal validation:

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against certified standards .

- Structural Confirmation : Employ H and C NMR spectroscopy to verify substituent positions. For example, the nitro group at position 5 causes distinct deshielding in aromatic protons, while the cyano group at position 2 shows a characteristic C signal near 115–120 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (expected m/z for CHNO: 214.0375).

Advanced: How can researchers resolve contradictions in reported toxicity or reactivity data for nitrated cyanonaphthalenes?

Answer:

Data contradictions often arise from variations in experimental conditions (e.g., solvent systems, temperature) or incomplete characterization of impurities. To address this:

- Reproducibility Checks : Replicate studies under standardized conditions (e.g., OECD Guidelines for Chemical Testing) and cross-validate using orthogonal methods (e.g., GC-MS vs. LC-MS) .

- Bias Mitigation : Apply risk-of-bias frameworks (e.g., randomization of dose administration, allocation concealment in animal studies) as outlined in Table C-7 of ATSDR guidelines .

- Meta-Analysis : Use statistical tools like funnel plots to identify publication bias or heterogeneity in datasets .

Basic: What analytical techniques are most reliable for detecting 2-Cyano-5-nitronaphthalene in environmental samples?

Answer:

Environmental analysis requires high sensitivity due to low concentrations:

- Extraction : Solid-phase extraction (SPE) with C18 cartridges and elution using acetonitrile.

- Detection :

- Quantification : Calibrate against certified reference materials (CRMs) with documented purity (e.g., NIST-traceable standards) .

Advanced: How to design an in vivo study to evaluate the metabolic pathways of 2-Cyano-5-nitronaphthalene while minimizing experimental bias?

Answer:

- Randomization : Randomize animal groups by weight and age to avoid confounding variables. Use block randomization for dose allocation .

- Blinding : Implement double-blinding for compound administration and outcome assessment.

- Endpoint Selection : Prioritize biomarkers like urinary metabolites (e.g., hydroxylated derivatives) and hepatic enzyme activity (CYP450 isoforms) .

- Negative Controls : Include groups exposed to structurally similar inert compounds (e.g., naphthalene derivatives without nitro/cyano groups) to isolate specific metabolic effects .

Basic: What is the role of 2-Cyano-5-nitronaphthalene in organic synthesis or material science?

Answer:

The compound’s electron-withdrawing groups (nitro and cyano) make it a versatile intermediate:

- Synthesis : Acts as a precursor for heterocyclic compounds (e.g., quinoxalines) via condensation reactions with diamines .

- Material Science : Used in dye-sensitized solar cells (DSSCs) due to its strong electron-accepting properties, enhancing charge transfer efficiency .

Advanced: What computational modeling approaches are suitable for predicting the reactivity of 2-Cyano-5-nitronaphronaphthalene in catalytic systems?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. The nitro group’s Mulliken charge and LUMO energy are critical for reactivity .

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., palladium complexes) to assess binding affinities and transition states .

- Data Validation : Cross-reference computed parameters (e.g., bond lengths, angles) with crystallographic data from related compounds (e.g., 2-Chloro-3-aminonaphthalene derivatives) .

Advanced: How can researchers leverage structural analogs (e.g., 1-Amino-6-cyanonaphthalene) to infer the biological activity of 2-Cyano-5-nitronaphthalene?

Answer:

- SAR Studies : Compare functional group contributions using analogs (e.g., replacing nitro with amino groups) to assess cytotoxicity or enzyme inhibition profiles .

- Fluorescent Probing : Modify the core structure with fluorophores (e.g., dansyl chloride) to track cellular uptake via fluorescence microscopy .

- In Silico Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., cytochrome P450 3A4) based on analog interaction data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.